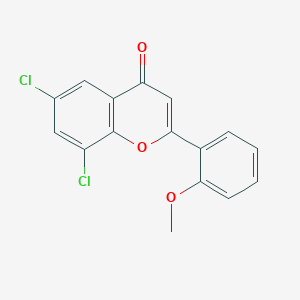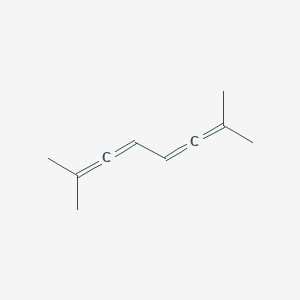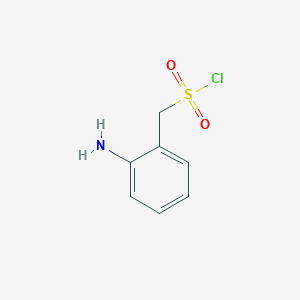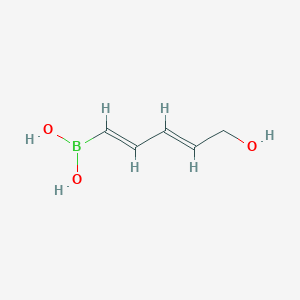
6,8-Dichloro-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is a heterocyclic organic compound that belongs to the class of chromones. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a methoxy group at position 2, and a chromen-4-one core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves a multi-step reaction process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-chloro-3-nitropyridine with 2-methoxyaniline to form an intermediate product.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization with 1,1’-carbonyldiimidazole to form the desired chromen-4-one structure.
Industrial Production Methods
Industrial production methods for 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine: This compound shares a similar structure but contains an imidazo[1,2-a]pyridine core instead of a chromen-4-one core.
6,8-Dichloro-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: This compound has a similar chromene core but with different functional groups attached.
Uniqueness
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and chromen-4-one core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
89112-87-8 |
|---|---|
分子式 |
C16H10Cl2O3 |
分子量 |
321.2 g/mol |
IUPAC名 |
6,8-dichloro-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-14-5-3-2-4-10(14)15-8-13(19)11-6-9(17)7-12(18)16(11)21-15/h2-8H,1H3 |
InChIキー |
HRSTWCMHRVDAEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)


![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
